molecular formula C19H19ClF2N4O2 B14933529 4-(3-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-(3-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B14933529
M. Wt: 408.8 g/mol
InChI Key: IHIWIFLREANBNY-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorophenylamine with 2,6-difluorobenzoyl chloride to form an intermediate, which is then reacted with piperazine and ethyl chloroformate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and difluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(3-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-chlorophenyl)-N-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is unique due to its specific combination of functional groups and the presence of the piperazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H19ClF2N4O2

Molecular Weight

408.8 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-[2-(2,6-difluoroanilino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H19ClF2N4O2/c20-13-3-1-4-14(11-13)25-7-9-26(10-8-25)19(28)23-12-17(27)24-18-15(21)5-2-6-16(18)22/h1-6,11H,7-10,12H2,(H,23,28)(H,24,27)

InChI Key

IHIWIFLREANBNY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NC3=C(C=CC=C3F)F

Origin of Product

United States

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